4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is linked to a benzofuran moiety, which itself bears a phenylcarbamoyl group at the 2-position and an ethyl substituent at the 4-position of the thiadiazole ring.
Properties
IUPAC Name |
4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-14-18(28-24-23-14)20(26)22-16-13-10-6-7-11-15(13)27-17(16)19(25)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSGWGUQIYAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves several steps. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying protein kinase pathways. In medicine, it has potential therapeutic applications due to its ability to inhibit multiple protein kinases, making it a candidate for cancer treatment. Additionally, it is used in the pharmaceutical industry for drug development and in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves the inhibition of protein kinases. This compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Insights
- Thiadiazole vs. Thiadiazoles are more polarizable due to sulfur’s larger atomic radius, which may enhance interactions with hydrophobic enzyme pockets .
- Substituent Effects :
- The ethyl group at C4-thiadiazole in the target compound may confer greater lipophilicity compared to the methyl group in or , influencing pharmacokinetic properties like membrane permeability.
- The phenylcarbamoyl substituent on the benzofuran (target compound) versus 4-bromobenzoyl (in ) introduces differences in steric bulk and electronic effects. Bromine’s electronegativity could enhance halogen bonding in biological systems .
- Bioactivity Trends :
- Tiadinil () demonstrates pesticidal activity, suggesting that the 1,2,3-thiadiazole-5-carboxamide scaffold is critical for agrochemical applications. The absence of a benzofuran ring in Tiadinil highlights the role of the phenyl group in target specificity.
- Compounds with benzofuran-thiadiazole hybrids (e.g., ) are unexplored in the provided evidence for specific activities but are structurally analogous to kinase inhibitors or antimicrobial agents reported elsewhere.
Biological Activity
The compound 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer agents. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, a benzofuran moiety, and a phenylcarbamoyl group, which are critical for its biological activity.
Synthesis
The synthesis of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide typically involves several steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling with the benzofuran derivative to introduce the aromatic system.
- Carbamoylation to attach the phenylcarbamoyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide have shown significant cytotoxic effects against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells.
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis , particularly through pathways involving Bcl-2 family proteins.
Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding .
Case Studies
Several studies have showcased the efficacy of thiadiazole derivatives in cancer treatment:
- Study on Thiadiazole Derivatives : A series of new thiadiazole compounds were synthesized and tested for their cytotoxic effects against human cancer cell lines such as HT29 and Jurkat. The results indicated that modifications to the phenyl ring significantly enhanced activity .
- Structure-Activity Relationship Analysis : Research demonstrated that substituents on the thiadiazole ring could drastically alter biological activity. For instance, the presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
